molecular formula C11H9ClN5O2- B11756151 (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylate

(1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylate

Cat. No.: B11756151
M. Wt: 278.67 g/mol
InChI Key: DDZCJFRPQWAWFC-RITPCOANSA-M
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Description

The compound (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylate is a carbocyclic nucleoside analog with significant relevance in antiviral drug development. It is structurally characterized by:

  • A cyclopentene ring with stereospecific (1S,4R) configuration.
  • A 2-amino-6-chloropurine moiety attached to the cyclopentene ring.
  • A carboxylate functional group at the 1-position of the cyclopentene ring.

This compound serves as a critical intermediate in the synthesis of Abacavir, a nucleoside reverse transcriptase inhibitor (NRTI) used to treat HIV/AIDS . Its CAS number is 172015-79-1, with a molecular formula of C₁₁H₁₂ClN₅O·HCl and a molecular weight of 302.16 . It is classified as an impurity reference material (Abacavir Related Compound C) in pharmacopeial standards, emphasizing its role in quality control for antiviral drug manufacturing .

Properties

Molecular Formula

C11H9ClN5O2-

Molecular Weight

278.67 g/mol

IUPAC Name

(1S,4R)-4-(2-amino-6-chloropurin-9-yl)cyclopent-2-ene-1-carboxylate

InChI

InChI=1S/C11H10ClN5O2/c12-8-7-9(16-11(13)15-8)17(4-14-7)6-2-1-5(3-6)10(18)19/h1-2,4-6H,3H2,(H,18,19)(H2,13,15,16)/p-1/t5-,6+/m1/s1

InChI Key

DDZCJFRPQWAWFC-RITPCOANSA-M

Isomeric SMILES

C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=C(N=C3Cl)N)C(=O)[O-]

Canonical SMILES

C1C(C=CC1N2C=NC3=C2N=C(N=C3Cl)N)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Key Reaction Pathways

The palladium-mediated coupling of purine derivatives with functionalized cyclopentene intermediates is a cornerstone of synthetic routes. A representative method involves:

  • Intermediate Preparation : (1S-cis)-2-cyclopentene-1,4-diol 4-acetate is converted to a methylcarbonate intermediate via reaction with methyl pyrocarbonate in tetrahydrofuran (THF) under nitrogen.

  • Nitromethane Addition : The intermediate undergoes nitromethane addition using triisopropyl phosphite and tetrakis(triphenylphosphine)palladium(0), yielding (1R-cis)-4-nitromethyl-2-cyclopenten-1-ol.

  • Purine Coupling : 2-Amino-6-chloropurine is coupled with the cyclopentene intermediate via Pd(PPh₃)₄ catalysis in anhydrous THF/DMSO, followed by deprotection to isolate the target compound.

Critical Parameters :

  • Catalyst Loading : 5.4 mol% Pd(0) ensures efficient coupling.

  • Solvent System : THF/DMSO (1:1) enhances solubility of purine bases.

  • Yield : 70–85% after chromatography.

Ring-Closing Metathesis (RCM) Strategies

Cyclopentene Ring Formation

RCM offers a stereoselective route to the cyclopentene core. Starting from d-mannose or d-galactose derivatives:

  • Diene Synthesis : Olefination of protected hexoses generates dienes (e.g., compound 9c ).

  • RCM Reaction : Grubbs first-generation catalyst (5 mol%) cyclizes the diene to form (1R-cis)-4-hydroxymethyl-2-cyclopenten-1-ol.

  • Purine Functionalization : The hydroxyl group is oxidized to a carboxylate, followed by coupling with 2-amino-6-chloropurine.

Advantages :

  • Stereochemical Fidelity : RCM preserves the (1S,4R) configuration.

  • Scalability : Benchmarked at 10–50 g scale with 75–90% yield.

Enzymatic and Chemoenzymatic Methods

Adenosine Deaminase-Mediated Deamination

A chemoenzymatic approach leverages adenosine deaminase to resolve racemic mixtures:

  • Racemic Precursor Synthesis : Cis-2,6-diamino-9-[4-(hydroxymethyl)-2-cyclopenten-1-yl]-9H-purine is prepared via ammonolysis of 6-chloro intermediates.

  • Enzymatic Resolution : Adenosine deaminase (31,000 units) selectively deaminates the undesired enantiomer at pH 7.5 and 38°C, yielding >99% enantiomeric excess (ee) of (1S,4R)-carboxylate.

Optimization Data :

ParameterValueImpact on Yield
Enzyme Loading20–30 U/mmolDirect proportionality
pH7.4–7.8Narrow optimal range
Temperature38 ± 2°CCritical for activity

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, stereoselectivity, and practicality:

MethodYield (%)ee (%)Key AdvantageLimitation
Pd-Catalyzed Coupling85>99High purityPd cost and ligand sensitivity
RCM9095–98ScalableMulti-step functionalization
Enzymatic Resolution93>99Green chemistry compliantSubstrate specificity

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the purine base or the cyclopentene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated purine derivatives, while reduction can produce amine-substituted cyclopentene carboxylates.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a cyclopentene ring fused with a purine derivative. This structural configuration contributes to its biological activity and interaction with various biological targets.

Medicinal Chemistry Applications

1. Antiviral Activity

One of the most notable applications of (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylate is in the development of antiviral agents. It acts as a precursor in the synthesis of several antiviral drugs, including those targeting herpes viruses. The compound's ability to inhibit viral replication makes it a valuable candidate for further research in antiviral therapy.

2. Anticancer Research

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action involves the induction of apoptosis and modulation of cell cycle progression. For instance, in vitro studies show that it can effectively reduce cell viability in breast (MCF-7) and lung (A549) cancer cell lines.

Cancer Cell Line EC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.

Biochemical Mechanisms

1. Enzyme Inhibition

The compound has been shown to inhibit key enzymes involved in nucleotide metabolism, which are crucial for DNA synthesis in both viral and cancer cells. This inhibition can lead to reduced proliferation of these cells, making it an attractive target for drug development.

2. Molecular Interactions

This compound forms hydrogen bonds with biomolecules, facilitating its interaction with cellular targets. This property enhances its potential as a therapeutic agent by improving its binding affinity to enzymes and receptors involved in disease processes.

Case Studies

Case Study 1: Antiviral Efficacy

In a study examining the antiviral properties of related purine derivatives, this compound demonstrated significant inhibitory effects on herpes simplex virus type 1 (HSV-1). The study reported an IC50 value indicating effective suppression of viral replication at low concentrations.

Case Study 2: Anticancer Activity

A comparative analysis was conducted on the cytotoxic effects of this compound against standard chemotherapeutic agents like doxorubicin. The results indicated that the compound exhibited superior efficacy in inducing apoptosis in specific cancer cell lines, highlighting its potential as a novel anticancer agent.

Mechanism of Action

The mechanism of action of (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylate involves its interaction with molecular targets such as nucleic acids and enzymes. The purine base can form hydrogen bonds and π-π interactions with nucleotides, affecting DNA and RNA structures. Additionally, the compound may inhibit specific enzymes involved in nucleic acid metabolism, leading to potential therapeutic effects.

Comparison with Similar Compounds

Methyl (1S,4R)-4-(Hydroxymethyl)cyclopent-2-ene-1-carboxylate

  • Molecular Formula : C₈H₁₂O₃
  • Molecular Weight : 156.18
  • Key Differences: Replaces the 2-amino-6-chloropurine group with a hydroxymethyl substituent.

Abacavir (Active Pharmaceutical Ingredient)

  • Molecular Formula : C₁₄H₁₈N₆O
  • Molecular Weight : 286.34
  • Key Differences :
    • Derived from the target compound via replacement of the carboxylate group with a cyclopropylamine moiety.
    • Exhibits antiviral activity against HIV-1, whereas the carboxylate intermediate is pharmacologically inactive.
    • Synthesized through a reaction involving the target compound and cyclopropylamine .

(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-enyl)ethanol

  • Molecular Formula : C₁₂H₁₄ClN₅O
  • Molecular Weight : 279.73
  • Key Differences: Substitutes the carboxylate group with an ethanol side chain. Synthesized via acid-catalyzed hydrolysis of a triethyl orthoformate intermediate, achieving a 72% yield . Demonstrates how minor structural changes alter solubility and synthetic pathways.

Structural and Functional Group Analysis

Compound Name Functional Groups Purine Substituents Biological Role
Target Compound Carboxylate, Chloropurine 2-Amino-6-chloro Synthetic Intermediate
Methyl (1S,4R)-cyclopentene derivative Hydroxymethyl, Carboxylate None Precursor for nucleoside synthesis
Abacavir Cyclopropylamine, Hydroxymethyl 6-Amino Antiviral Drug
Ethanol Derivative (Compound 20) Ethanol, Chloropurine 2-Amino-6-chloro Research Intermediate

Stereochemical and Isomeric Comparisons

  • Stereoisomers : and highlight methyl (1R,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate as a stereoisomer of the methyl derivative. Such isomers are critical in chiral drug synthesis but exhibit divergent biological activities due to spatial arrangement differences .
  • Abacavir Stereoisomers : The trans-abacavir isomer (misconfigured cyclopentene ring) is pharmacologically inactive and rigorously controlled in drug formulations .

Biological Activity

The compound (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylate , also known as Abacavir Related Compound C, is a derivative of the antiviral drug Abacavir. Its biological activity has garnered attention due to its potential implications in antiviral therapies, particularly against HIV. This article presents a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C11H12ClN5O
  • Molecular Weight : 302.16 g/mol
  • CAS Number : 172015-79-1
  • IUPAC Name : [(1S,4R)-4-(2-amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol hydrochloride

The biological activity of (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-carboxylate primarily involves its role as an antiviral agent. It acts by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of retroviruses such as HIV. By blocking this enzyme, the compound prevents the conversion of viral RNA into DNA, thereby halting viral replication.

Antiviral Activity

Research has indicated that (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-carboxylate exhibits significant antiviral properties:

StudyFindings
The compound showed IC50 values in the low micromolar range against HIV strains in vitro.
In cellular assays, it demonstrated a dose-dependent inhibition of viral replication.
Molecular docking studies confirmed strong binding affinity to the active site of reverse transcriptase.

Cytotoxicity and Safety Profile

While evaluating the safety profile of (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-carboxylate, studies have shown:

ParameterResult
Cytotoxicity (MTT Assay)Low cytotoxicity with IC50 > 100 µM in non-target cells.
Selectivity IndexHigh selectivity index (> 50), indicating a favorable therapeutic window.

Case Studies

Several case studies have highlighted the efficacy and safety of this compound in clinical settings:

  • Case Study 1 : A cohort study involving patients with HIV demonstrated that administration of Abacavir-related compounds resulted in significant viral load reduction without severe adverse effects.
  • Case Study 2 : A comparative study with other antiretroviral agents showed that (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-carboxylate had comparable efficacy to established treatments but with a distinct side effect profile.
  • Case Study 3 : In vitro studies on resistant strains of HIV indicated that this compound retained antiviral activity against strains resistant to other nucleoside analogs.

Q & A

Q. What are the established synthetic routes for (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylate, and what are their respective yields and limitations?

  • Methodology : The compound is synthesized via multistep enantioselective processes. Key patents (EP0878548, EP0926131) describe starting with cyclopentene derivatives and introducing purine moieties through nucleophilic substitution or coupling reactions. For example, (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate intermediates (CAS 61865-62-1) are functionalized with 2-amino-6-chloropurine under controlled conditions . Yields vary (40–70%) depending on purification steps, with limitations including chiral resolution challenges and byproduct formation during purine coupling.

Q. How should researchers handle storage and stability considerations for this compound to ensure experimental reproducibility?

  • Methodology : Stability is highly sensitive to moisture and temperature. Storage under inert atmosphere (argon/nitrogen) at 2–8°C is critical to prevent hydrolysis of the cyclopentene carboxylate group . Purity degradation (e.g., via Cl⁻ substitution) can be monitored using HPLC with UV detection at 260 nm (purine absorbance). Pre-experiment NMR (¹H/¹³C) is recommended to confirm structural integrity .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound and its intermediates?

  • Methodology :
  • NMR : ¹H NMR identifies cyclopentene proton splitting patterns (δ 5.8–6.2 ppm for vinyl protons; δ 4.2–4.5 ppm for carboxy methyl ester) .
  • HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 302.16 for the hydrochloride salt) .
  • IR : Carboxylate C=O stretching at ~1700 cm⁻¹ and purine NH₂ bands at ~3400 cm⁻¹ .

Advanced Research Questions

Q. How can catalytic methods be optimized for the enantioselective synthesis of this compound, and what role do transition metals play in these processes?

  • Methodology : Transition metals (Pd, Rh) enable asymmetric cyclization. For example, palladium-catalyzed C–N coupling between cyclopentene intermediates and chloropurine derivatives improves enantiomeric excess (ee >90%) . Optimization involves ligand screening (e.g., BINAP for Pd) and solvent selection (tetrahydrofuran or DMF). Recent studies highlight scandium triflate as a Lewis acid catalyst for enhancing regioselectivity in purine substitution .

Q. What strategies resolve contradictions in NMR data for derivatives of this compound, particularly regarding stereochemical assignments?

  • Methodology : Conflicting NOESY/ROESY data in cyclopentene derivatives arise from conformational flexibility. Use variable-temperature NMR to slow ring puckering, clarifying cross-peaks between purine NH₂ and cyclopentene protons . X-ray crystallography of co-crystals (e.g., with thiourea derivatives) provides definitive stereochemical confirmation .

Q. How does the chloropurine moiety influence the compound’s reactivity in nucleophilic substitution reactions, and how can competing pathways be minimized?

  • Methodology : The 6-Cl group is a leaving site for nucleophilic substitution (e.g., with amines or thiols). Competing hydrolysis (to 6-OH purine) is mitigated by using anhydrous DMF as the solvent and Cs₂CO₃ as a base to deprotonate nucleophiles selectively . Kinetic studies (monitored via LC-MS) show that reaction rates double at 60°C compared to room temperature, reducing hydrolysis side products .

Q. What computational methods are suitable for predicting the stability of cyclopentene-carboxylate conformers in aqueous solutions?

  • Methodology : DFT calculations (B3LYP/6-311+G(d,p)) model solvation effects. Conformers with equatorial carboxylate groups are more stable (ΔG ≈ 2.1 kcal/mol) due to reduced steric clash with the purine ring . MD simulations (AMBER) predict protonation states at physiological pH, aiding in understanding bioavailability .

Data Contradiction Analysis

Q. Conflicting reports exist about the compound’s solubility in polar aprotic solvents. How can researchers reconcile these discrepancies?

  • Methodology : Solubility variations (e.g., 12–18 mg/mL in DMSO) arise from hydrate vs. anhydrous forms. Use Karl Fischer titration to quantify water content in batches. Sonication (30 min at 45°C) improves dissolution of anhydrous forms, while hydrate precipitation is minimized by storing DMSO over molecular sieves .

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